Ethyl 3-amino-6-chloropyridazine-4-carboxylate
Overview
Description
Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2 . It has a molecular weight of 201.61 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-6-chloropyridazine-4-carboxylate is 1S/C7H8ClN3O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3,(H2,9,11) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
Ethyl 3-amino-6-chloropyridazine-4-carboxylate is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Chemical Transformations and Derivative Synthesis
Ethyl 3-amino-6-chloropyridazine-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it can be converted into different derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine. These transformations demonstrate its versatility in organic synthesis and heterocyclic chemistry (Harb et al., 1989).
Synthesis of Antibacterial Compounds
Research has shown that derivatives of Ethyl 3-amino-6-chloropyridazine-4-carboxylate exhibit antimicrobial properties. This is evidenced by the synthesis of compounds like 3-amino-2-mercaptonaphthofuro(3,2-d)pyrimidin-4(3H)-one, which have been screened for antimicrobial activity (Ravindra et al., 2008).
Development of Anticancer Agents
Compounds synthesized from Ethyl 3-amino-6-chloropyridazine-4-carboxylate have shown potential as anticancer agents. For instance, derivatives like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their cytotoxicity against cancer cell lines, indicating their potential in cancer therapeutics (Gad et al., 2020).
Role in Synthesizing Central Nervous System Effectors
This chemical has been used in synthesizing pyrazolo[3,4-c]pyridazine derivatives, which have been studied for their effects on the central nervous system. This research provides insights into the development of new CNS drugs (Zabska et al., 1998).
Safety And Hazards
Future Directions
The imidazo[1,2-b]pyridazine scaffold, to which Ethyl 3-amino-6-chloropyridazine-4-carboxylate belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . This compound and its derivatives show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
properties
IUPAC Name |
ethyl 3-amino-6-chloropyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSXVIOHQUROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-6-chloropyridazine-4-carboxylate | |
CAS RN |
1161847-32-0 | |
Record name | ethyl 3-amino-6-chloropyridazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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